

Protocol for the N-Nitrosoproline (NPRO) Load Test in Clinical Research

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Compound of Interest		
Compound Name:	N-Nitroso-L-proline	
Cat. No.:	B014511	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-nitrosoproline (NPRO) load test is a sensitive and reproducible method used in clinical research to assess the potential for endogenous nitrosation in the human body.[1][2] Endogenous nitrosation is the formation of N-nitroso compounds within the body from precursors such as amines and nitrite. This process is of interest in cancer etiology research, as some N-nitroso compounds are potent carcinogens. The NPRO test provides an index of this endogenous nitrosation capacity by measuring the urinary excretion of N-nitrosoproline, a non-carcinogenic N-nitrosoamino acid, following the administration of its precursors, L-proline and nitrate.[2][3] The test can also be used to evaluate the efficacy of nitrosation inhibitors, such as ascorbic acid and alpha-tocopherol.[3][4]

Principle of the Test

The core principle of the NPRO load test is to challenge the body with known precursors of N-nitrosation and quantify the resulting product. L-proline, a common amino acid, and nitrate, often derived from dietary sources like vegetables, are administered to the subject.[3][4] In the acidic environment of the stomach, nitrate can be reduced to nitrite, which then reacts with proline to form NPRO. The amount of NPRO excreted in the urine over a 24-hour period serves as a biomarker for the rate of endogenous nitrosation.[1] The test is based on the observation



that the amount of NPRO excreted is proportional to the ingested doses of proline and nitrate. [3][4]

Experimental ProtocolsSubject Preparation

Prior to the test, it is crucial to control the subject's diet to minimize baseline levels of NPRO and its precursors.

- Dietary Restrictions: For at least 48 hours before and during the 24-hour urine collection period, subjects should be placed on a low-nitrate, low-proline, and low-ascorbic acid diet. This involves avoiding cured meats, some vegetables (e.g., beets, spinach, lettuce), and vitamin C supplements.[5]
- Fasting: Subjects should fast overnight before the administration of the loading doses.

NPRO Load Test Protocol

The following protocol outlines the steps for conducting the NPRO load test. The dosages provided are based on values reported in clinical studies.[3][4][5]

Materials:

- L-proline powder
- Sodium nitrate or potassium nitrate
- Ascorbic acid (for inhibition studies)
- Alpha-tocopherol (for inhibition studies)
- Distilled water
- 24-hour urine collection containers

Procedure:



- Baseline Urine Collection (Optional): A 24-hour urine sample can be collected prior to the loading test to determine baseline NPRO excretion.
- · Loading Dose Administration:
 - On the morning of the test, after an overnight fast, the subject ingests the loading doses.
 - Nitrate Dose: Administer 325-400 mg of nitrate (e.g., dissolved in water).[3][4][5]
 - Proline Dose: Administer 500 mg of L-proline (e.g., dissolved in water) 30-60 minutes after the nitrate dose.[3][4][5]
- 24-Hour Urine Collection:
 - Immediately following the administration of the proline dose, begin a 24-hour urine collection.
 - The subject should collect all urine voided during this 24-hour period in the provided containers.
 - It is important to keep the urine samples refrigerated or on ice during the collection period.
- Sample Processing and Storage:
 - At the end of the 24-hour collection, the total volume of urine should be measured and recorded.
 - Aliquots of the pooled urine should be stored at -20°C or lower until analysis.

NPRO Test with Inhibitors

To assess the effect of inhibitors on endogenous nitrosation, the NPRO load test can be modified to include the co-administration of ascorbic acid or alpha-tocopherol.

Ascorbic Acid: Administer a specific dose of ascorbic acid (e.g., 120 mg, 240 mg, or 480 mg)
 along with the L-proline dose.[5]



 Alpha-Tocopherol: Administer a specific dose of alpha-tocopherol along with the L-proline dose.

Analytical Methodology

The concentration of NPRO in the urine is typically determined using Gas Chromatography-Thermal Energy Analysis (GC-TEA).[1][3]

- Sample Preparation: Urine samples are thawed and an internal standard is added. The NPRO is then extracted from the urine using a solid-phase extraction (SPE) method.
- Derivatization: The extracted NPRO is derivatized to a more volatile form suitable for gas chromatography.
- GC-TEA Analysis: The derivatized sample is injected into the GC-TEA system. The TEA
 detector is highly specific for N-nitroso compounds, providing sensitive and accurate
 quantification of NPRO.

Data Presentation

The quantitative data from the NPRO load test should be summarized in tables for clear comparison.

Parameter	Dosage	Reference
L-Proline	500 mg	[3][4][5]
Nitrate (as NO₃⁻)	325 - 400 mg	[3][4][5]

Table 1: Standard Loading Doses for the NPRO Test.

Condition	Mean NPRO Excretion (μ g/24h)	Reference
Proline (500mg) + Nitrate (325mg)	23.3 (range: 16.6-30.0)	[3][4]



Table 2: Expected NPRO Excretion Following a Standard Load.

| Inhibitor | Dosage | Mean Inhibition of NPRO Formation | Reference | | :--- | :--- | :--- | | Ascorbic Acid | 120 mg | 28% | [5] | | Ascorbic Acid | 240 mg | 62% | [5] | | Ascorbic Acid | 480 mg | 60% | [5] | | Alpha-Tocopherol | - | Inhibition observed | [3][4] |

Table 3: Effect of Inhibitors on NPRO Formation.

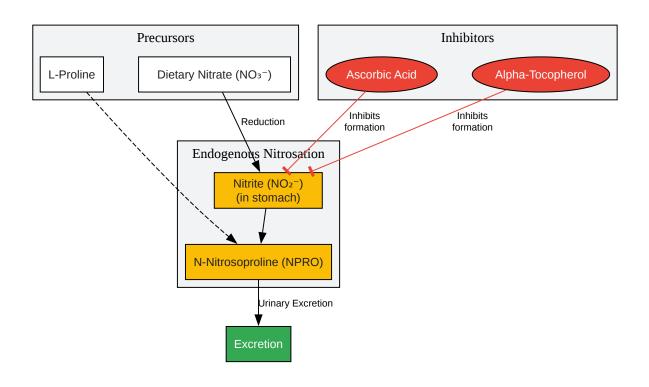
Visualizations



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Caption: Experimental workflow for the N-nitrosoproline (NPRO) load test.





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Caption: Signaling pathway of NPRO formation and its inhibition.

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